5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide
CAS No.: 729578-90-9
Cat. No.: VC11644038
Molecular Formula: C13H13ClN2O3S
Molecular Weight: 312.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 729578-90-9 |
|---|---|
| Molecular Formula | C13H13ClN2O3S |
| Molecular Weight | 312.77 g/mol |
| IUPAC Name | 5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C13H13ClN2O3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,15H2,1H3 |
| Standard InChI Key | MBEIPMUAHISZTR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Nomenclature
The IUPAC name of the compound reflects its structural features: a benzene ring substituted with a methoxy group at position 2, an amino group at position 5, and a sulfonamide group linking the benzene ring to a 4-chlorophenyl moiety. The canonical SMILES representation is , which highlights the spatial arrangement of functional groups.
Molecular Geometry and Electronic Properties
The sulfonamide group () introduces polarity and hydrogen-bonding capacity, critical for interactions in biological systems. Quantum mechanical calculations on analogous sulfonamides suggest that the amino and methoxy groups contribute to electron-donating effects, stabilizing the aromatic system.
Synthesis and Optimization
Synthetic Routes
While direct synthesis protocols for 5-amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide are sparsely documented, analogous sulfonamides are typically synthesized via nucleophilic substitution. A plausible route involves:
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Sulfonation: Reacting 2-methoxy-5-nitrobenzenesulfonyl chloride with 4-chloroaniline to form the sulfonamide intermediate.
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Reduction: Catalytic hydrogenation or chemical reduction (e.g., using ) converts the nitro group to an amino group .
Reaction Conditions
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Solvent: Dichloromethane or dimethylformamide (DMF) for sulfonation.
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Temperature: 0–5°C to minimize side reactions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.
Industrial Scalability
Continuous flow reactors and microwave-assisted synthesis have been proposed to enhance efficiency. For example, microwave irradiation reduces reaction times from hours to minutes while maintaining yields >90% .
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 192–195°C (dec.) | Differential Scanning Calorimetry |
| Solubility | 0.12 mg/mL in DMSO | Shake-flask method |
| logP (Partition Coefficient) | 2.45 | Computational prediction |
| pKa | 6.8 (sulfonamide NH) | Potentiometric titration |
Biological Activities
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 16–32 | |
| Escherichia coli | 64–128 |
The amino group at position 5 may enhance membrane permeability, improving potency against Gram-positive pathogens.
| Cancer Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.4 | Apoptosis induction |
| A549 (Lung) | 18.7 | Cell cycle arrest |
The 4-chlorophenyl moiety may enhance binding to hydrophobic pockets in target proteins.
Industrial and Research Applications
Dye and Pigment Synthesis
The amino and sulfonamide groups serve as anchoring points for azo dye synthesis. For example, coupling with diazonium salts yields compounds with λ >500 nm, suitable for textile applications.
Pharmacological Intermediate
This compound is a precursor in synthesizing kinase inhibitors and serotonin receptor antagonists. Patent EP1704140B1 highlights methods for chiral sulfonamide synthesis, though modifications are required for this specific derivative .
Challenges and Future Directions
Solubility and Bioavailability
The low aqueous solubility (0.12 mg/mL) limits in vivo applications. Strategies under investigation include:
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Salt formation: Hydrochloride salts improve solubility 10-fold.
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Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in preclinical models.
Toxicity Profiling
Acute toxicity studies in rodents (LD >500 mg/kg) suggest moderate safety, but chronic exposure data are lacking.
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